molecular formula C5H4Cl2 B12574557 2,3-Dichlorocyclopenta-1,3-diene CAS No. 191042-38-3

2,3-Dichlorocyclopenta-1,3-diene

Cat. No.: B12574557
CAS No.: 191042-38-3
M. Wt: 134.99 g/mol
InChI Key: ROUHFPRVWVPHPD-UHFFFAOYSA-N
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Description

2,3-Dichlorocyclopenta-1,3-diene is an organic compound with the molecular formula C5H4Cl2 It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 2 and 3 positions of the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the 2 and 3 positions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclopentadiene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: Hydrogen halides (HX) are often used as electrophiles in addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentadiene derivatives, while addition reactions typically produce halogenated cyclopentadienes.

Scientific Research Applications

2,3-Dichlorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-dichlorocyclopenta-1,3-diene exerts its effects involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions often include the formation of carbocation intermediates, which can undergo further transformations to yield diverse products.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 2 positions.

    1,3-Dichlorocyclopentadiene: Chlorine atoms at the 1 and 3 positions.

    2,4-Dichlorocyclopentadiene: Chlorine atoms at the 2 and 4 positions.

Uniqueness

2,3-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its similar compounds, making it valuable in targeted synthetic applications.

Properties

CAS No.

191042-38-3

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

2,3-dichlorocyclopenta-1,3-diene

InChI

InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h2-3H,1H2

InChI Key

ROUHFPRVWVPHPD-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=C1)Cl)Cl

Origin of Product

United States

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